

Spectroscopic Profile of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Fluoro-5-methylpyridin-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data available for the heterocyclic compound **6-Fluoro-5-methylpyridin-3-ol**, a molecule of interest to researchers in medicinal chemistry and drug development. This document collates known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification, characterization, and utilization in scientific research. While extensive searches were conducted, detailed ^{13}C NMR and mass spectrometry (MS) data are not readily available in the public domain at the time of this publication.

Spectroscopic Data Summary

The following tables summarize the currently available spectroscopic data for **6-Fluoro-5-methylpyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment
CDCl ₃	7.69	brs	OH
7.61	s	H-2	
7.22	d	H-4	
DMSO-d ₆	7.68	s	H-2
7.05	dd	H-4	
2.27	s	CH ₃	

Note: The integration of the peaks corresponds to the number of protons in each signal. Coupling constants (J) were not consistently reported across sources.

¹³C NMR Spectroscopic Data

Detailed ¹³C NMR data for **6-Fluoro-5-methylpyridin-3-ol** is not currently available in the cited literature.

Infrared (IR) Spectroscopy

The following characteristic absorption bands have been reported for **6-Fluoro-5-methylpyridin-3-ol**.

Wavenumber (cm ⁻¹)	Assignment
3325	O-H stretch
2257	Aromatic C-H stretch
1608	C=C aromatic ring stretch
1514	C=C aromatic ring stretch
1228	C-O stretch
836	C-H out-of-plane bend

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data and detailed fragmentation patterns for **6-Fluoro-5-methylpyridin-3-ol** are not available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the collection of the cited data were not detailed in the source materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-Fluoro-5-methylpyridin-3-ol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR. Standard pulse sequences are used to obtain the one-dimensional spectrum.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **6-Fluoro-5-methylpyridin-3-ol** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The IR spectrum is recorded over a range of approximately 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

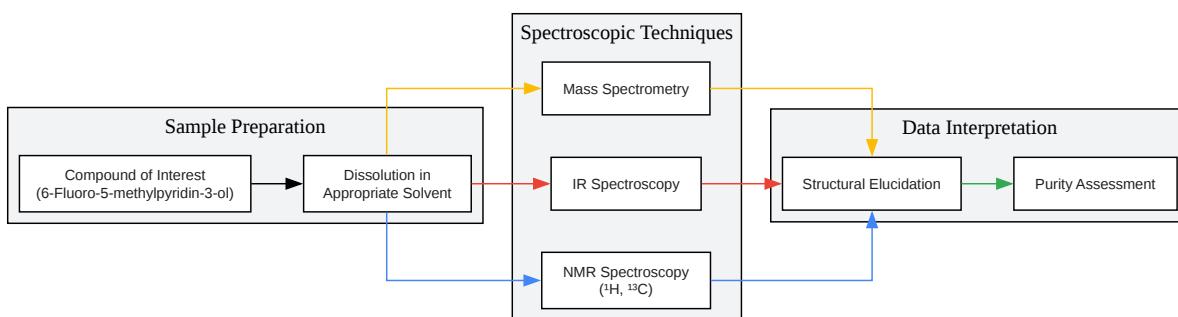
Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of a solid sample via electrospray ionization (ESI) is as follows:

- Sample Preparation: A dilute solution of **6-Fluoro-5-methylpyridin-3-ol** is prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Fluoro-5-methylpyridin-3-ol**.



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